molecular formula C22H23NO4S B4305830 3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID

3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID

Cat. No.: B4305830
M. Wt: 397.5 g/mol
InChI Key: DDVADGNCURMPKL-UHFFFAOYSA-N
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Description

3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID is an organic compound with a complex structure that includes a benzyl group, a cysteine derivative, and a benzoyl group substituted with a hydroxy-methylbutynyl moiety

Properties

IUPAC Name

3-benzylsulfanyl-2-[[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-22(2,27)13-12-16-8-10-18(11-9-16)20(24)23-19(21(25)26)15-28-14-17-6-4-3-5-7-17/h3-11,19,27H,14-15H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVADGNCURMPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NC(CSCC2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:

    Protection of Cysteine: The thiol group of cysteine is protected using a benzyl group to form S-benzylcysteine.

    Coupling Reaction: The protected cysteine is then coupled with 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl chloride under basic conditions to form the desired product.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    S-benzylcysteine: Lacks the benzoyl and hydroxy-methylbutynyl groups.

    N-benzoylcysteine: Lacks the benzyl and hydroxy-methylbutynyl groups.

    4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Lacks the cysteine and benzyl groups.

Uniqueness

3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID
Reactant of Route 2
3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID

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